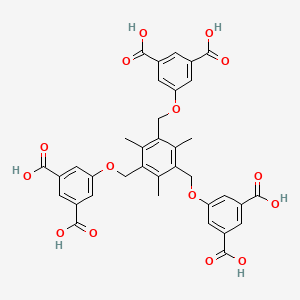![molecular formula C5H8ClN3 B3086626 6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride CAS No. 116056-06-5](/img/structure/B3086626.png)
6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride
Overview
Description
“6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride” is a chemical compound with the molecular formula C5H7N3.ClH . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole was synthesized through a four-step process including etherification, hydrazonation, cyclization, and reduction .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7N3.ClH/c1-2-5-7-6-4-8(5)3-1;/h4H,1-3H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The molecular weight of the compound is 145.59 .Scientific Research Applications
Triazole Derivatives in Scientific Research
Biological Significance : Triazole derivatives are studied for their biological significance across a spectrum of applications. Notably, they exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties. Their structural variability allows for targeted research in combating various diseases, including neglected diseases affecting vulnerable populations (Ferreira et al., 2013).
Chemical Modeling and Synthesis : The field actively explores the synthesis of biologically active derivatives of triazoles, emphasizing the development of new chemical entities. The research underscores the importance of finding efficient synthesis methods that align with green chemistry principles, highlighting the ongoing need for innovation in the synthesis of triazole derivatives for pharmaceutical use (Ohloblina, 2022).
Pharmacological Potential : Triazoles are recognized for their significant pharmacological potential, particularly in antiepileptic and anticonvulsant applications. This area of research has demonstrated that triazole compounds, including derivatives of 6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole, can play a key role in the development of new therapeutic agents to address epilepsy and other neurological disorders (Wang & Liu, 2021).
Advances in Synthesis : Recent advances in the synthesis of triazole derivatives emphasize eco-friendly and efficient methodologies. The development of novel triazole compounds through green synthesis approaches is a critical area of research that supports the pharmaceutical industry's move towards sustainable practices (de Souza et al., 2019).
Anticancer Research : The investigation into triazole-containing hybrids has highlighted their potential as anticancer agents. These studies focus on understanding the mechanisms of action and structure-activity relationships of triazole derivatives, offering insights into their application in combating cancer, including drug-resistant forms (Xu, Zhao, & Liu, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, a derivative of 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole, has been reported to exhibit potent inhibitory activity againstreceptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
It can be inferred from related compounds that it may interact with its target, potentially ripk1, to inhibit its activity . This inhibition could lead to changes in cellular processes, particularly those related to cell death.
Biochemical Pathways
Given the potential target of ripk1, it can be inferred that the compound may influence pathways related tonecroptosis , a form of programmed cell death .
Result of Action
Based on the potential inhibition of ripk1, it can be inferred that the compound may have an effect oncell death processes , particularly necroptosis .
Biochemical Analysis
Biochemical Properties
6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride has been reported as a potent necroptosis inhibitor . Necroptosis is a form of programmed cell death that is distinct from apoptosis and has been implicated in various inflammatory diseases, neurodegenerative diseases, and cancers . The compound interacts with receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in the necroptosis pathway .
Cellular Effects
In both human and mouse cellular assays, this compound has displayed potent anti-necroptotic activity . By inhibiting RIPK1, it can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction inhibits the activity of RIPK1, leading to a decrease in necroptosis and changes in gene expression .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c1-2-5-7-6-4-8(5)3-1;/h4H,1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSCINMKMVGDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=CN2C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B3086571.png)

![tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3086598.png)
![6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3086600.png)


![1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3086615.png)






